2-(3-Methoxycyclohexyl)ethan-1-amine 2-(3-Methoxycyclohexyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786948
InChI: InChI=1S/C9H19NO/c1-11-9-4-2-3-8(7-9)5-6-10/h8-9H,2-7,10H2,1H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

2-(3-Methoxycyclohexyl)ethan-1-amine

CAS No.:

Cat. No.: VC15786948

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxycyclohexyl)ethan-1-amine -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 2-(3-methoxycyclohexyl)ethanamine
Standard InChI InChI=1S/C9H19NO/c1-11-9-4-2-3-8(7-9)5-6-10/h8-9H,2-7,10H2,1H3
Standard InChI Key USZBUYZDFXDLIW-UHFFFAOYSA-N
Canonical SMILES COC1CCCC(C1)CCN

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(3-Methoxycyclohexyl)ethan-1-amine, systematically named 2-(3-methoxycyclohexyl)ethanamine under IUPAC nomenclature , features a cyclohexane ring with a methoxy (-OCH3_3) group at the 3-position and a two-carbon ethylamine chain (-CH2_2CH2_2NH2_2) attached to the cyclohexyl moiety. Its SMILES notation (COC1CCCC(C1)CCN) and InChIKey (USZBUYZDFXDLIW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular Identity

PropertyValueSource
Molecular FormulaC9H19NO\text{C}_9\text{H}_{19}\text{NO}
Molecular Weight157.25 g/mol
IUPAC Name2-(3-methoxycyclohexyl)ethanamine
SMILESCOC1CCCC(C1)CCN
InChIKeyUSZBUYZDFXDLIW-UHFFFAOYSA-N

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the methoxy group occupying an equatorial position to minimize steric strain . The ethylamine side chain extends outward, enabling interactions with biological targets or catalytic surfaces. Computational models predict a hydrogen bond donor count of 1 (amine group) and a hydrogen bond acceptor count of 2 (amine and methoxy groups) , critical for understanding its solubility and reactivity.

Synthesis and Manufacturing

Industrial-Scale Production

Batch processes in nitrogen-atmosphere reactors are standard, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios . Continuous-flow systems may enhance efficiency for large-scale manufacturing.

Table 2: Key Synthesis Parameters

ParameterConditionSource
SolventTHF/Hexane
Reducing AgentNaBH₄
Reaction Temperature0°C to Ambient
Yield14–83% (Depending on Substrate)

Physicochemical Properties

Computed Properties

PubChem-derived data highlight a calculated XLogP3 of 1.2 , indicating moderate lipophilicity. The compound’s polar surface area (45.2 Ų) and rotatable bond count (3) suggest favorable membrane permeability, a desirable trait in drug candidates.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous cyclohexyl amines provide insights into expected signals:

  • 1^1H NMR: δ 3.3–3.5 ppm (methoxy protons), δ 2.7–2.9 ppm (amine-adjacent CH2_2) .

  • 13^{13}C NMR: δ 57 ppm (methoxy carbon), δ 45–50 ppm (cyclohexyl carbons) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 157.25 ([M + H]+^+) .

Applications in Scientific Research

Medicinal Chemistry

The methoxycyclohexyl moiety mimics natural product scaffolds, enabling applications in:

  • Receptor Targeting: As a serotonin or dopamine receptor modulator.

  • Prodrug Development: Functionalization of the amine group for controlled drug release .

Material Science

Surface-functionalized nanoparticles incorporating this amine exhibit enhanced stability in organic solvents , relevant to catalysis and polymer engineering.

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